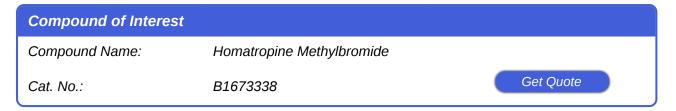


An In-depth Technical Guide to the Quaternary Ammonium Structure of Homatropine Methylbromide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the quaternary ammonium structure of **Homatropine Methylbromide**, a peripherally acting muscarinic acetylcholine receptor antagonist. The document details its chemical properties, synthesis, spectroscopic characterization, and the functional implications of its permanently charged nitrogen center on its biological activity.

Introduction

Homatropine Methylbromide, a synthetic derivative of the tropane alkaloid homatropine, is distinguished by its quaternary ammonium group.[1] This structural feature, where the nitrogen atom is bonded to four carbon atoms, imparts a permanent positive charge, rendering the molecule highly polar.[1][2] This polarity is a key determinant of its pharmacokinetic profile, notably its poor ability to cross the blood-brain barrier, which minimizes central nervous system side effects compared to its tertiary amine precursor, atropine.[1] Clinically, it is utilized for its antispasmodic and antisecretory effects in the gastrointestinal tract.[1][3] This guide will explore the core chemical and biological aspects of this quaternary ammonium compound.

Chemical Structure and Properties



The chemical structure of **Homatropine Methylbromide** consists of a tropane skeleton, an ester of mandelic acid, and the defining N,N-dimethyl-8-azoniabicyclo[3.2.1]octane moiety with a bromide counter-ion.[3][4][5]

IUPAC Name: (8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate bromide[5]

Structural Data

Precise bond lengths and angles for the quaternary ammonium group are best determined by X-ray crystallography. While a specific crystal structure for **Homatropine Methylbromide** was not found in the reviewed literature, analysis of related quaternary ammonium salts provides expected values for bond geometry. The N-C bond lengths are typically in the range of 1.47-1.55 Å, and the C-N-C bond angles are expected to be close to the tetrahedral angle of 109.5°.

Table 1: General Physicochemical Properties

Property	Value	Reference
Molecular Formula	C17H24BrNO3	[1][5]
Molecular Weight	370.28 g/mol	[1]
Appearance	White or almost white crystalline powder or colorless crystals	[1]
Melting Point	191-192 °C	
Solubility	Readily soluble in water and alcohol; insoluble in ether	[1]

Synthesis of Homatropine Methylbromide

The synthesis of **Homatropine Methylbromide** is achieved through the quaternization of the tertiary amine, homatropine. This reaction, a form of N-alkylation, involves the reaction of homatropine with methyl bromide.

Experimental Protocol: Synthesis





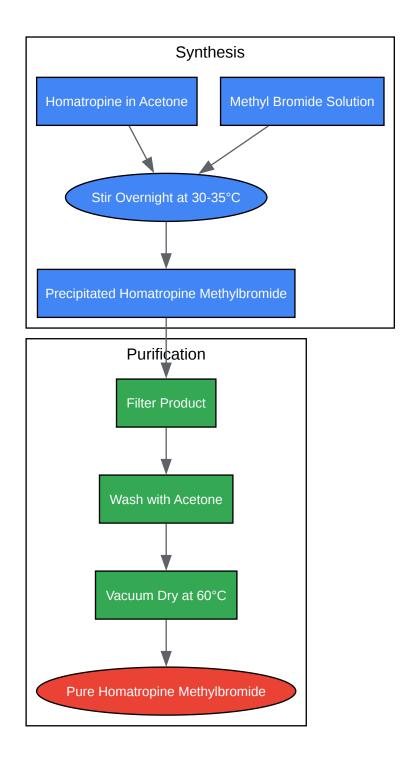


The following protocol is a generalized procedure based on common laboratory practices for N-methylation of tertiary amines.

- Dissolution: Dissolve 100 g (0.363 moles) of homatropine in a suitable solvent such as acetone or acetonitrile to form a clear solution.
- Addition of Methylating Agent: To the solution, add a solution of methyl bromide (e.g., 125 g in 300 ml of acetone) dropwise at a controlled temperature, typically between 30-35 °C.
- Reaction: Stir the mixture overnight. As the reaction proceeds, the quaternary ammonium salt, being less soluble in the organic solvent, will precipitate out of the solution.
- Isolation: Collect the precipitated product by filtration.
- Washing: Wash the filtered product with cold acetone to remove any unreacted starting materials and impurities.
- Drying: Dry the purified **Homatropine Methylbromide** under vacuum at 55-60 °C.
- Purification (Optional): For higher purity, the product can be recrystallized. Dissolve the crude product in a minimal amount of a suitable solvent like methanol at room temperature, filter through a clarifying agent if necessary, and then re-precipitate by adding a less polar solvent like acetone.

Workflow for Synthesis and Purification





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Caption: Workflow for the synthesis and purification of Homatropine Methylbromide.

Spectroscopic Analysis



The structure of **Homatropine Methylbromide** can be confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The presence of the two methyl groups on the quaternary nitrogen results in a characteristic signal in the ¹H NMR spectrum.

Table 2: ¹H NMR Spectral Data (Predicted/Reported)

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
Phenyl-H	7.2 - 7.5	m	-
CH-OH	~5.1	S	-
Tropane ring protons	1.5 - 3.5	m	-
N+-(CH3)2	~3.1 - 3.4	S	-
ОН	Variable	br s	-

Note: Detailed, experimentally assigned ¹H and ¹³C NMR data with coupling constants for **Homatropine Methylbromide** are not readily available in the public domain. The data presented is based on typical chemical shifts for similar structures.[4][6]

Experimental Protocol: NMR Analysis

- Sample Preparation: Accurately weigh approximately 5-10 mg of Homatropine
 Methylbromide and dissolve it in a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄) in a standard 5 mm NMR tube.
- Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- ¹H NMR Acquisition:



- Acquire a standard one-dimensional ¹H NMR spectrum.
- Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
- Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- Integrate the signals to determine the relative number of protons.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).
 - A larger number of scans will be required due to the low natural abundance of ¹³C.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to an internal standard (e.g., TMS or the residual solvent peak).

Biological Activity and Mechanism of Action

Homatropine Methylbromide functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[3][6] Its quaternary ammonium structure prevents it from readily crossing the blood-brain barrier, thus confining its action primarily to the peripheral nervous system.[1]

Muscarinic Receptor Antagonism

There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs). **Homatropine Methylbromide** acts as a non-selective antagonist at these receptors.[6]

M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Antagonism by
 Homatropine Methylbromide blocks the acetylcholine-induced activation of phospholipase
 C (PLC), thereby preventing the formation of inositol trisphosphate (IP₃) and diacylglycerol
 (DAG). This ultimately inhibits the increase in intracellular calcium and the activation of
 protein kinase C (PKC).



M2 and M4 Receptors: These receptors couple to Gi/o proteins. Antagonism at these sites
prevents the acetylcholine-induced inhibition of adenylyl cyclase, thus interfering with the
decrease in cyclic AMP (cAMP) levels.

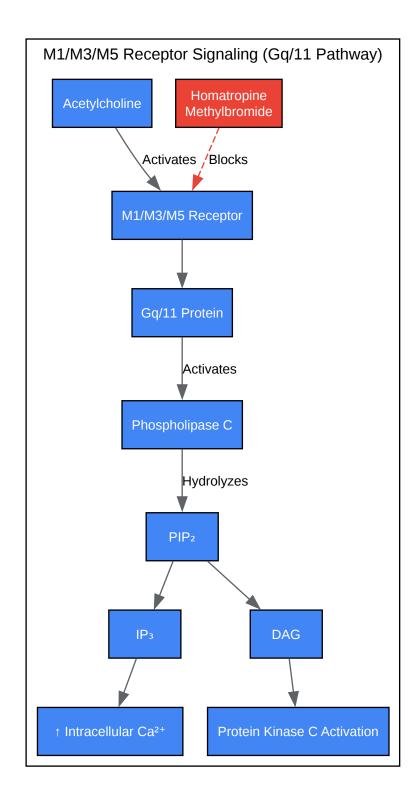
Table 3: Muscarinic Receptor Binding Affinity of Homatropine Methylbromide

Receptor Subtype	Binding Affinity (IC50/pA2)	Reference
Endothelial mAChRs (WKY-E)	IC50: 162.5 nM	[5][7][8]
Smooth Muscle mAChRs (SHR-E)	IC50: 170.3 nM	[5][7][8]
Stomach mAChRs	pA ₂ : 7.13	[9][10]
Atria (force) mAChRs	pA ₂ : 7.21	[9][10]
Atria (rate) mAChRs	pA ₂ : 7.07	[9][10]

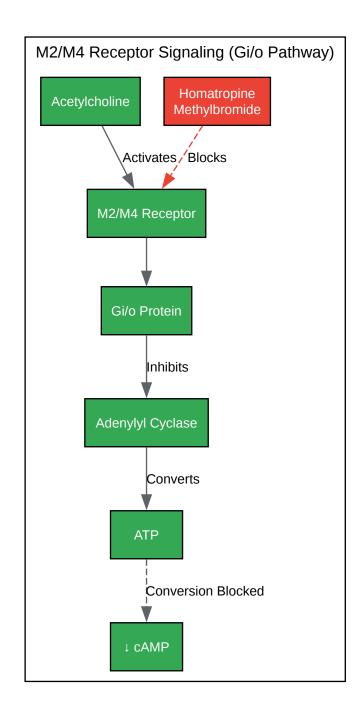
Note: A comprehensive set of inhibition constants (Ki) for all five human muscarinic receptor subtypes was not available in the searched literature.

Signaling Pathway Diagrams









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